![molecular formula C10H12O3S B3226926 4-(Methylsulfonyl)cinnamyl alcohol CAS No. 125872-64-2](/img/structure/B3226926.png)
4-(Methylsulfonyl)cinnamyl alcohol
Overview
Description
“4-(Methylsulfonyl)cinnamyl alcohol” is a derivative of cinnamyl alcohol . Cinnamyl alcohol is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves . It forms a white crystalline solid when pure, or a yellow oil when even slightly impure . It can be produced by the hydrolysis of storax . Cinnamyl alcohol has been shown to be a skin sensitizer .
Synthesis Analysis
The synthesis of cinnamyl alcohol has been studied extensively. It can be produced by the hydrolysis of storax . In one study, an efficient biosynthesis of cinnamyl alcohol was achieved by engineered Escherichia coli overexpressing carboxylic acid reductase . Another study reported the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol using formic acid as a hydrogen donor .
Molecular Structure Analysis
Cinnamyl alcohol is a member of the short-chain dehydrogenase/reductase (SDR) superfamily . It has a chemical formula of C9H10O . The molecular weight is 134.1751 . The structure of cinnamyl alcohol has been characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Cinnamyl alcohol can undergo various chemical reactions. For instance, it can be oxidized to cinnamaldehyde . In another reaction, cinnamyl alcohol can be selectively hydrogenated to cinnamyl alcohol using formic acid as a hydrogen donor .
Physical And Chemical Properties Analysis
Cinnamyl alcohol forms a white crystalline solid when pure, or a yellow oil when even slightly impure . It is sparingly soluble in water at room temperature, but highly soluble in most common organic solvents .
Safety and Hazards
Future Directions
The selective oxidation of cinnamyl alcohol to cinnamaldehyde has attracted a lot of attention because of its potential use in agrochemicals, fragrances, and fine chemicals . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of cinnamyl alcohol .
properties
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQOORJDFMGIMP-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)cinnamyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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